molecular formula C5H10F2N2O B15167688 N-[1-(Difluoroamino)propyl]acetamide CAS No. 647034-64-8

N-[1-(Difluoroamino)propyl]acetamide

Cat. No.: B15167688
CAS No.: 647034-64-8
M. Wt: 152.14 g/mol
InChI Key: HRDBJJLNHRHRQY-UHFFFAOYSA-N
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Description

N-[1-(Difluoroamino)propyl]acetamide is a chemical compound with the molecular formula C5H10F2N2O It is characterized by the presence of a difluoroamino group attached to a propyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Difluoroamino)propyl]acetamide typically involves the reaction of difluoroamine with a suitable propyl derivative, followed by the introduction of an acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Difluoroamino)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the difluoroamino group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield difluoroamino-propyl ketones, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-[1-(Difluoroamino)propyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce difluoroamino groups into target molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[1-(Difluoroamino)propyl]acetamide involves its interaction with molecular targets through its difluoroamino and acetamide groups. These interactions can affect various biochemical pathways, depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Difluoroamino)propyl]acetamide include other difluoroamino derivatives and acetamides, such as:

  • N-[1-(Difluoroamino)ethyl]acetamide
  • N-[1-(Difluoroamino)butyl]acetamide
  • N-[1-(Difluoroamino)propyl]formamide

Uniqueness

This compound is unique due to its specific combination of a difluoroamino group and an acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

647034-64-8

Molecular Formula

C5H10F2N2O

Molecular Weight

152.14 g/mol

IUPAC Name

N-[1-(difluoroamino)propyl]acetamide

InChI

InChI=1S/C5H10F2N2O/c1-3-5(9(6)7)8-4(2)10/h5H,3H2,1-2H3,(H,8,10)

InChI Key

HRDBJJLNHRHRQY-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C)N(F)F

Origin of Product

United States

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